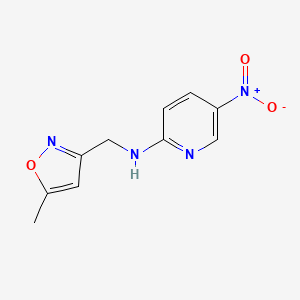

n-((5-Methylisoxazol-3-yl)methyl)-5-nitropyridin-2-amine

Description

N-((5-Methylisoxazol-3-yl)methyl)-5-nitropyridin-2-amine is a heterocyclic organic compound featuring a pyridine backbone substituted with a nitro group at position 5 and an amine group at position 2. The amine group is further functionalized with a (5-methylisoxazol-3-yl)methyl substituent. This structure combines electron-withdrawing (nitro) and electron-donating (amine) groups, which may influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C10H10N4O3 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-nitropyridin-2-amine |

InChI |

InChI=1S/C10H10N4O3/c1-7-4-8(13-17-7)5-11-10-3-2-9(6-12-10)14(15)16/h2-4,6H,5H2,1H3,(H,11,12) |

InChI Key |

KYXPKDLRAJQGSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)CNC2=NC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Nitration of 2-Aminopyridine

Nitration of 2-aminopyridine requires careful regioselectivity to position the nitro group at C5. A method adapted from the nitration of 3-methylpyridin-2-amine involves dissolving 2-aminopyridine in concentrated sulfuric acid at 0°C, followed by dropwise addition of fuming nitric acid (d = 1.5) in sulfuric acid. Maintaining temperatures below 20°C during addition prevents over-nitration. After gradual warming to 50°C and neutralization with ammonia, 5-nitropyridin-2-amine precipitates. This method yields ~35%, comparable to analogous procedures.

Key Reaction Conditions

Amination of 2-Chloro-5-nitropyridine

An alternative route employs 2-chloro-5-nitropyridine, which undergoes nucleophilic substitution with aqueous ammonia. This method, exemplified in aurora kinase inhibitor syntheses, uses polar aprotic solvents like DMF and bases such as N,N-diisopropylethylamine (DIEA) to facilitate displacement. Heating at 45–90°C for 18–24 hours achieves full conversion, with yields exceeding 60% after recrystallization.

Advantages : Higher regioselectivity and reduced side products compared to direct nitration.

Synthesis of (5-Methylisoxazol-3-yl)methyl Derivatives

The (5-methylisoxazol-3-yl)methyl group originates from 3-amino-5-methylisoxazole, a precursor synthesized via a three-step sequence.

Preparation of 3-Amino-5-methylisoxazole

A patented method involves:

- Generation of acetyl acetonitrile : Ethyl acetate reacts with acetonitrile in the presence of NaH, n-BuLi, or LDA to form acetyl acetonitrile.

- Hydrazone formation : Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide in methanol or ethanol under reflux to yield hydrazone.

- Ring-closing reaction : Hydrazone undergoes cyclization with hydroxylamine hydrochloride in the presence of potassium carbonate, producing 3-amino-5-methylisoxazole.

Optimization Notes :

Functionalization to (5-Methylisoxazol-3-yl)methyl Bromide

Converting the amino group to a bromomethyl substituent requires:

- Diazotization : Treat 3-amino-5-methylisoxazole with NaNO₂ and HBr to form a diazonium salt.

- Sandmeyer reaction : Substitute the diazonium group with bromide using CuBr, yielding 3-bromo-5-methylisoxazole.

- Free-radical bromination : React with N-bromosuccinimide (NBS) under UV light to introduce the methylene bromide.

Challenges : Low yields in radical bromination necessitate careful stoichiometry and inert atmospheres.

Coupling Strategies for Final Assembly

Coupling the pyridine and isoxazole fragments typically employs alkylation or reductive amination .

Alkylation of 5-Nitropyridin-2-amine

5-Nitropyridin-2-amine reacts with (5-methylisoxazol-3-yl)methyl bromide in acetonitrile or DMF, using DIEA as a base. Heating at 60–80°C for 12–24 hours achieves moderate yields (40–50%).

Side Reactions : Over-alkylation to form bis-substituted amines is mitigated by using a 1:1 molar ratio.

Reductive Amination

An alternative route employs (5-methylisoxazol-3-yl)methanal and 5-nitropyridin-2-amine in methanol, with NaBH₃CN as a reducing agent. This method avoids halogenated intermediates but requires strict pH control (pH 4–6) and yields ~30%.

Optimization and Challenges

Crystallization and Polymorphism

Post-synthetic purification often involves recrystallization from DMF or 2-propanol. As observed in related isoxazole derivatives, polymorphism can arise, necessitating solvent screening to isolate the thermodynamically stable form.

Yield Improvement Strategies

- Microwave-assisted synthesis : Reducing reaction times for nitration and alkylation steps.

- Catalytic methods : Palladium-catalyzed couplings for halogenated intermediates.

Chemical Reactions Analysis

N-((5-Methylisoxazol-3-yl)methyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in the removal of the nitro group.

Scientific Research Applications

N-((5-Methylisoxazol-3-yl)methyl)-5-nitropyridin-2-amine has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity. In industry, the compound could be utilized in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-((5-Methylisoxazol-3-yl)methyl)-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. Further research is needed to fully elucidate the mechanism of action of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-((5-Methylisoxazol-3-yl)methyl)-5-nitropyridin-2-amine with structurally related compounds, emphasizing substituents, molecular properties, and applications:

Key Observations:

Structural Variations: The target compound uniquely combines a nitro-pyridine backbone with a methylisoxazole substituent, distinguishing it from analogs with pyrrole (), thiazole (), or triazole () moieties. N-(2-Aminoethyl)-5-nitropyridin-2-amine () shares the nitro-pyridine core but lacks the isoxazole group, instead featuring an ethylenediamine chain for chelation-based fluorescence.

Biological and Analytical Relevance :

- The target compound ’s nitro group may confer antibacterial or antiparasitic properties, akin to macrofilaricidal thiadiazol-5-amine derivatives ().

- HPLC analysis of N-((1,5-dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine () suggests the target compound could be similarly characterized using reverse-phase methods.

Pharmaceutical Potential: While the target compound lacks direct bioactivity data, analogs like 2-amino-5-methylthiazole () are critical in drug impurity profiling, implying regulatory relevance for quality assurance.

Biological Activity

n-((5-Methylisoxazol-3-yl)methyl)-5-nitropyridin-2-amine, with the CAS number 1304825-93-1, is a compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is with a molecular weight of 234.21 g/mol. The compound is characterized by the presence of a nitro group and an isoxazole moiety, which are known to influence biological activity.

| Property | Value |

|---|---|

| CAS Number | 1304825-93-1 |

| Molecular Formula | C10H10N4O3 |

| Molecular Weight | 234.21 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its antimicrobial and anticancer properties.

Anticancer Properties

The compound's potential as an anticancer agent has been investigated in several studies. For instance, derivatives containing the 5-methylisoxazole moiety have been associated with inhibitory effects on Aurora kinases, which play a crucial role in cell division and are often overexpressed in cancers. In vitro assays have shown that similar compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer).

Case Studies

- Aurora Kinase Inhibition : A study highlighted the synthesis of imidazo[4,5-b]pyridine-based derivatives that included the 5-methylisoxazole moiety. These compounds were tested for their ability to inhibit Aurora kinases, yielding IC50 values in the low micromolar range (e.g., Aurora-A IC50 = 0.035 μM) . This suggests that this compound may have similar inhibitory effects.

- Antimicrobial Screening : In a comparative study of various nitro-containing compounds, those structurally related to this compound showed activity against Gram-positive and Gram-negative bacteria, indicating potential for development as an antibacterial agent .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

- Methodological Answer :

- Nonlinear regression : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism to calculate EC50/IC50.

- Error propagation : Apply Monte Carlo simulations for uncertainty estimation in derived parameters.

- Multivariate analysis : PLS (Partial Least Squares) regression identifies covariates influencing potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.